molecular formula C18H17ClN4O B2718813 N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide CAS No. 1251593-58-4

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

Cat. No.: B2718813
CAS No.: 1251593-58-4
M. Wt: 340.81
InChI Key: XQSYJMPPIUUOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted at position 3 with a carboxamide group (N-[(4-chlorophenyl)methyl]) and at position 6 with a 3,5-dimethylpyrazole moiety.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12-9-13(2)23(22-12)17-8-5-15(11-20-17)18(24)21-10-14-3-6-16(19)7-4-14/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSYJMPPIUUOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the 3,5-Dimethyl-1H-pyrazol-1-yl Group: The pyrazole ring can be attached through a condensation reaction between a pyrazole derivative and the nicotinamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents for substitution reactions include halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

Key Differences :

  • Core Structure : Both share a pyridine backbone, but the analog replaces the carboxamide with a sulfonamide group at position 3.
  • Substituents : The pyridine at position 4 in the analog is substituted with a 4-butyl-3,5-dimethylpyrazole, contrasting with the simpler 3,5-dimethylpyrazole in the target compound.
  • Physicochemical Properties :
    • Melting Point : The analog exhibits a melting point of 138–142 °C, suggesting higher crystallinity compared to the target compound (data unavailable).
    • Spectral Data : The analog’s IR spectrum shows a strong SO₂ absorption at 1385 cm⁻¹, absent in the carboxamide-based target.

N-[4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Key Differences :

  • Core Structure : This compound uses a pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, instead of a simple pyridine.
  • Substituents : The 4-chloro-3,5-dimethylpyrazole is attached to a phenyl ring, differing from the direct pyridine substitution in the target compound.
  • Functional Groups : An ethyl group on the pyrazolo-pyridine nitrogen introduces steric bulk, which may alter binding kinetics compared to the target’s unsubstituted pyridine.

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Key Differences :

  • Core Structure : A pyrazolo[3,4-b]pyridine system with a phenyl group at position 1, contrasting with the simpler pyridine in the target.
  • Substituents : The pyrazole is substituted with ethyl and methyl groups, while the target’s pyrazole has 3,5-dimethyl groups.
  • Molecular Weight : The analog has a molecular weight of 374.4 g/mol, likely higher than the target compound due to the fused ring system.

Tabulated Comparison of Key Features

Compound Name Core Structure Key Functional Groups Substituents on Pyrazole Molecular Weight (g/mol) Notable Spectral/Physical Data
N-[(4-Chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide Pyridine Carboxamide 3,5-Dimethyl Not Provided Not Available
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyridine Sulfonamide 4-Butyl-3,5-Dimethyl Not Provided IR: 1385 cm⁻¹ (SO₂); m.p. 138–142 °C
N-[4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Carboxamide 4-Chloro-3,5-Dimethyl Not Provided Not Available
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Carboxamide 1-Ethyl-3-Methyl 374.4 CAS: 1005612-70-3

Research Implications

  • Functional Group Impact : Sulfonamides may improve solubility but reduce metabolic stability compared to carboxamides.
  • Substituent Effects : Bulky groups (e.g., butyl in , ethyl in ) could influence bioavailability and binding pocket compatibility.

Biological Activity

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide, identified by its CAS number 1251593-58-4, is a compound of interest due to its potential biological activities. Understanding its biological profile is crucial for exploring its applications in pharmacology and medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₇ClN₄O
Molecular Weight 340.8 g/mol
Structure Chemical Structure

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown promising results against various cancer cell lines, including breast and colon cancer. The presence of the 4-chlorophenyl group and the 3,5-dimethyl pyrazole moiety is believed to enhance cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Pyrazole Derivatives

A study published in Molecules highlighted that pyrazole derivatives with specific substitutions demonstrated effective inhibition of cancer cell proliferation. The IC₅₀ values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting a potential for developing new anticancer agents based on this scaffold .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Compounds with similar structures have shown efficacy against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Comparative Analysis

CompoundActivity TypeMIC (µg/mL)
This compoundAntibacterial31.25
DoxorubicinAnticancer0.5
AmpicillinAntibacterial15

The biological activity of this compound likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific phases, preventing tumor growth.

Research Findings

Recent studies have employed various methodologies to evaluate the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent activity against several cancer cell lines. For example, a study reported an IC₅₀ value below 10 µM against A431 and MCF7 cells, indicating strong anticancer potential .

In Vivo Studies

Preliminary in vivo studies using animal models have shown that administration of this compound resulted in significant tumor reduction compared to control groups. These findings support further investigation into its therapeutic efficacy and safety profile.

Q & A

Basic: What are the recommended protocols for synthesizing N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridine-3-carboxamide core with functionalized pyrazole and chlorophenylmethyl groups. Key steps include:

  • Pyrazole activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF may improve regioselectivity .
  • Temperature control : Maintain 60–80°C for nucleophilic substitution reactions to balance yield and purity .
    For optimization, employ statistical Design of Experiments (DoE) to test variables (e.g., solvent ratios, catalyst loading) and identify interactions affecting yield. Response Surface Methodology (RSM) can model nonlinear relationships .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns on the pyridine and pyrazole rings. Aromatic protons in the 6.5–8.5 ppm range and pyrazole methyl groups at ~2.5 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Contradictions often arise from assay variability or off-target interactions. Strategies include:

  • Dose-response profiling : Compare IC50_{50} values across multiple cell lines or enzymatic assays to isolate target-specific effects .
  • Structural analogs : Test derivatives with modified pyrazole substituents (e.g., 3,5-dimethyl vs. 3-ethyl) to identify pharmacophore requirements .
  • Meta-analysis : Pool data from studies using standardized protocols (e.g., OECD guidelines) to reduce inter-lab variability .

Advanced: What computational approaches are suitable for predicting the binding mode of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Prioritize targets with conserved ATP-binding pockets, as pyridine-carboxamides often inhibit kinase activity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to validate docking poses and assess entropy-driven binding .
  • QSAR modeling : Train models on pyrazole-containing analogs to predict ADMET properties and guide lead optimization .

Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for large batches .
  • Intermediate stability : Protect moisture-sensitive intermediates (e.g., activated esters) under inert atmospheres .
  • Regioselectivity : Optimize catalysts (e.g., Pd/Cu systems) to minimize byproducts during pyrazole coupling .

Advanced: How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound?

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Chemical proteomics : Use affinity-based probes to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity .

Basic: What structural features of this compound suggest potential therapeutic applications?

  • Chlorophenylmethyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • Pyrazole moiety : Imparts metabolic stability and modulates selectivity for enzymes like COX-2 or CDK inhibitors .
  • Carboxamide linker : Facilitates hydrogen bonding with catalytic residues in target proteins .

Advanced: How can contradictory solubility data in different solvent systems be reconciled?

  • Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) to predict solubility in untested solvents .
  • Co-solvent blends : Test mixtures like ethanol/water or PEG/DMSO to improve dissolution without precipitation .
  • Thermodynamic modeling : Use NRTL or UNIFAC models to correlate solubility with temperature and solvent composition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.